molecular formula C10H10N2O3 B8631675 2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid

2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid

Cat. No. B8631675
M. Wt: 206.20 g/mol
InChI Key: NUDBNAQDPFFRNQ-UHFFFAOYSA-N
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Patent
US08143266B2

Procedure details

A mixture of 10% Pd/C (100 mg) and benzyl N-(2-oxo-2,3-dihydro-1H-indol-4-yl)glycinate from Step C (320 mg, 1.08 mmol) was stirred vigorously in EtOH (5 mL), EtOAc (5 mL), and AcOH (1 mL) under an atmosphere of hydrogen (ca. 1 atm). After 4 h, the mixture was filtered through a pad of Celite, washing with MeOH, and the filtrate was concentrated to give the title compound. MS: m/z=207 (M+1).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
benzyl N-(2-oxo-2,3-dihydro-1H-indol-4-yl)glycinate
Quantity
320 mg
Type
reactant
Reaction Step Four
Name
Quantity
100 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[NH:11][CH2:12][C:13]([O:15]CC2C=CC=CC=2)=[O:14])[NH:3]1.CCOC(C)=O.CC(O)=O>CCO.[Pd]>[O:1]=[C:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[NH:11][CH2:12][C:13]([OH:15])=[O:14])[NH:3]1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
CCOC(=O)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Step Four
Name
benzyl N-(2-oxo-2,3-dihydro-1H-indol-4-yl)glycinate
Quantity
320 mg
Type
reactant
Smiles
O=C1NC2=CC=CC(=C2C1)NCC(=O)OCC1=CC=CC=C1
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
washing with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1NC2=CC=CC(=C2C1)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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